molecular formula C9H7N3O2S B8475761 4-(Methylthio)-7-nitroquinazoline

4-(Methylthio)-7-nitroquinazoline

Cat. No. B8475761
M. Wt: 221.24 g/mol
InChI Key: HIWDPXCGAWUJLP-UHFFFAOYSA-N
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Patent
US07709479B1

Procedure details

Iron powder (325 mesh, 1.35 g, 52 mmol) was added portionwise to a stirred solution of 4-(methylthio)-7-nitroquinazoline (1.44 g, 6.52 mmol) in ethanol (130 ml), water (65 ml) and acetic acid (1.15 ml) at reflux over 1.5 hours. The mixture was cooled to 50° C., and a solution of ammonia (28%, 5 ml) was added. The precipitate was collected by suction filtration, washed with warm ethanol and the solvent was evaporated in vacuo. Purification by flash chromatography on by silica gel, eluting with 5% methanol in dichloromethane, yielded 4-(methylthio)-7-aminoquinazoline (1.17 g, 94% yield):
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
1.15 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([N+:13]([O-])=O)=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1.N>C(O)C.O.C(O)(=O)C.[Fe]>[CH3:1][S:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([NH2:13])=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
CSC1=NC=NC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
65 mL
Type
solvent
Smiles
O
Name
Quantity
1.15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.35 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with warm ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on by silica gel
WASH
Type
WASH
Details
eluting with 5% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=NC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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